molecular formula C17H18BrN3O5S B4190733 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine

1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No. B4190733
M. Wt: 456.3 g/mol
InChI Key: NOUNNLJEZHINGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine is a chemical compound that belongs to the class of sulfonyl-piperazine derivatives. It is widely used in scientific research for its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine is not fully understood. However, it has been suggested that it may inhibit the activity of specific enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine can induce apoptosis (cell death) in cancer cells and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments is its potential as a therapeutic agent in various diseases. However, its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety. Additionally, the synthesis of this compound can be complex and time-consuming.

Future Directions

Future research on 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine could focus on determining its exact mechanism of action, optimizing its synthesis, and testing its efficacy and safety in preclinical and clinical trials. Additionally, it could be studied for its potential as a drug delivery system or as a tool for imaging and diagnostic purposes.
In conclusion, 1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine is a promising compound with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-proliferative and anti-inflammatory effects in cancer cells and has potential as a neuroprotective agent in neurodegenerative diseases.

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(4-methoxy-2-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O5S/c1-26-14-4-7-16(17(12-14)21(22)23)19-8-10-20(11-9-19)27(24,25)15-5-2-13(18)3-6-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUNNLJEZHINGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxy-2-nitrophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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